2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol
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Overview
Description
2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound that features a pyrimidine ring substituted with a benzylsulfanyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable benzylthiol reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of a trifluoromethylating agent under radical conditions.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation of the corresponding pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyrimidin-4-ol: Lacks the benzylsulfanyl group, which may affect its biological activity and chemical properties.
2-Benzylsulfanyl-pyrimidin-4-ol: Lacks the trifluoromethyl group, which may reduce its lipophilicity and membrane permeability.
Uniqueness
2-(Benzylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of both the benzylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c13-12(14,15)9-6-10(18)17-11(16-9)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYUPSGBTRERJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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